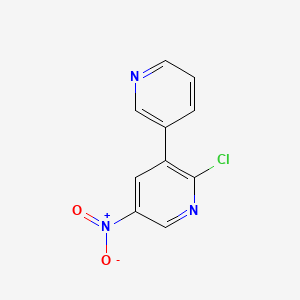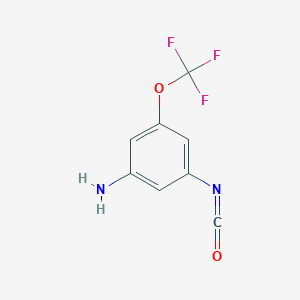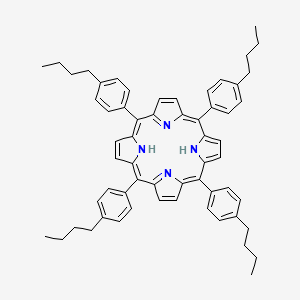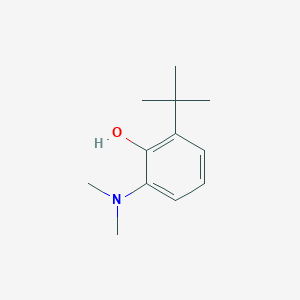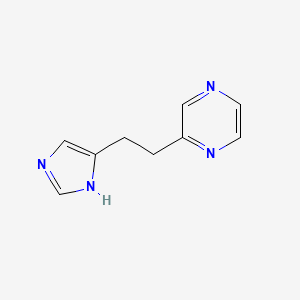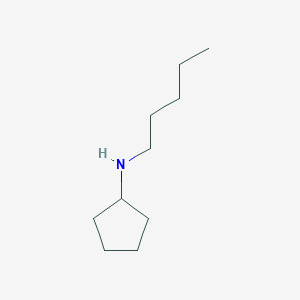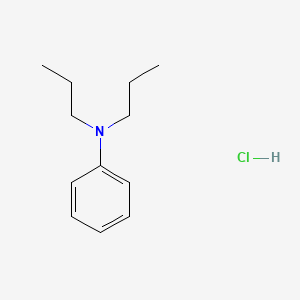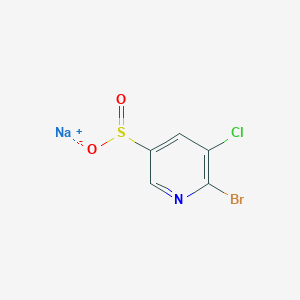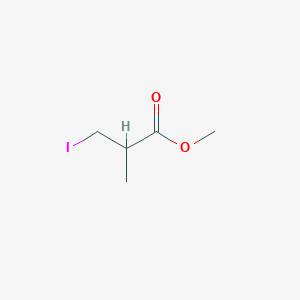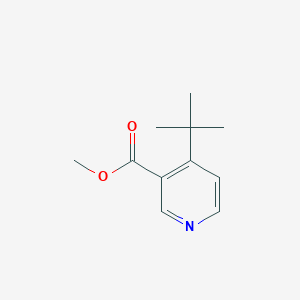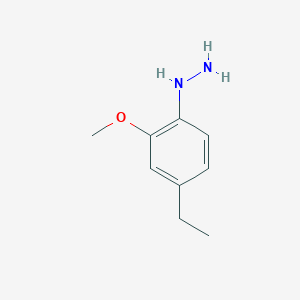
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole involves a 1,3-dipolar cycloaddition reaction. This reaction can be performed under microwave-assisted conditions, which enhances the regioselectivity and yield of the product. The reaction typically involves the use of 3-substituted phenyl-5-((prop-2-yn-1-yloxy)methyl)isoxazoles and (Z)-2-chloro-N-hydroxynicotinimidoyl chloride in the presence of sodium bicarbonate as an acid-binding agent in tetrahydrofuran solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and environmentally friendly solvents suggests potential scalability for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and antibacterial activities.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes. The compound’s antibacterial properties are linked to its interference with bacterial cell wall synthesis and protein function.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine-3-boronic acid: This compound shares the chloropyridine moiety but differs in its boronic acid functional group.
3-(2-Chloropyridin-3-yl)-5-((3-substituted phenyl isoxazol-5-yl)methoxy)methyl)isoxazoles: These compounds are structurally similar but have additional substituents on the isoxazole ring.
Uniqueness
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole is unique due to its specific combination of a chloropyridine and an isoxazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
3-(2-chloropyridin-3-yl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C8H7ClN2O/c9-8-6(2-1-4-10-8)7-3-5-12-11-7/h1-2,4H,3,5H2 |
Clave InChI |
KIQDJQZVFVWJPH-UHFFFAOYSA-N |
SMILES canónico |
C1CON=C1C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


